Cas no 2680751-63-5 (8-(prop-2-en-1-yloxy)carbonyl-3,8-diazabicyclo3.2.1octane-1-carboxylic acid)
8-(prop-2-en-1-yloxy)carbonyl-3,8-diazabicyclo3.2.1octane-1-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 2680751-63-5
- EN300-28276986
- 8-[(prop-2-en-1-yloxy)carbonyl]-3,8-diazabicyclo[3.2.1]octane-1-carboxylic acid
- 8-(prop-2-en-1-yloxy)carbonyl-3,8-diazabicyclo3.2.1octane-1-carboxylic acid
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- Inchi: 1S/C11H16N2O4/c1-2-5-17-10(16)13-8-3-4-11(13,9(14)15)7-12-6-8/h2,8,12H,1,3-7H2,(H,14,15)
- InChI Key: PQBMSSKRXJSICP-UHFFFAOYSA-N
- SMILES: OC(C12CNCC(CC1)N2C(=O)OCC=C)=O
Computed Properties
- Exact Mass: 240.11100700g/mol
- Monoisotopic Mass: 240.11100700g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 17
- Rotatable Bond Count: 4
- Complexity: 357
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -2.2
- Topological Polar Surface Area: 78.9Ų
8-(prop-2-en-1-yloxy)carbonyl-3,8-diazabicyclo3.2.1octane-1-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-28276986-0.05g |
8-[(prop-2-en-1-yloxy)carbonyl]-3,8-diazabicyclo[3.2.1]octane-1-carboxylic acid |
2680751-63-5 | 95.0% | 0.05g |
$2454.0 | 2025-03-19 | |
| Enamine | EN300-28276986-0.1g |
8-[(prop-2-en-1-yloxy)carbonyl]-3,8-diazabicyclo[3.2.1]octane-1-carboxylic acid |
2680751-63-5 | 95.0% | 0.1g |
$2571.0 | 2025-03-19 | |
| Enamine | EN300-28276986-0.25g |
8-[(prop-2-en-1-yloxy)carbonyl]-3,8-diazabicyclo[3.2.1]octane-1-carboxylic acid |
2680751-63-5 | 95.0% | 0.25g |
$2687.0 | 2025-03-19 | |
| Enamine | EN300-28276986-0.5g |
8-[(prop-2-en-1-yloxy)carbonyl]-3,8-diazabicyclo[3.2.1]octane-1-carboxylic acid |
2680751-63-5 | 95.0% | 0.5g |
$2804.0 | 2025-03-19 | |
| Enamine | EN300-28276986-1.0g |
8-[(prop-2-en-1-yloxy)carbonyl]-3,8-diazabicyclo[3.2.1]octane-1-carboxylic acid |
2680751-63-5 | 95.0% | 1.0g |
$2921.0 | 2025-03-19 | |
| Enamine | EN300-28276986-2.5g |
8-[(prop-2-en-1-yloxy)carbonyl]-3,8-diazabicyclo[3.2.1]octane-1-carboxylic acid |
2680751-63-5 | 95.0% | 2.5g |
$5724.0 | 2025-03-19 | |
| Enamine | EN300-28276986-5.0g |
8-[(prop-2-en-1-yloxy)carbonyl]-3,8-diazabicyclo[3.2.1]octane-1-carboxylic acid |
2680751-63-5 | 95.0% | 5.0g |
$8470.0 | 2025-03-19 | |
| Enamine | EN300-28276986-10.0g |
8-[(prop-2-en-1-yloxy)carbonyl]-3,8-diazabicyclo[3.2.1]octane-1-carboxylic acid |
2680751-63-5 | 95.0% | 10.0g |
$12560.0 | 2025-03-19 | |
| Enamine | EN300-28276986-1g |
8-[(prop-2-en-1-yloxy)carbonyl]-3,8-diazabicyclo[3.2.1]octane-1-carboxylic acid |
2680751-63-5 | 1g |
$2921.0 | 2023-09-09 | ||
| Enamine | EN300-28276986-5g |
8-[(prop-2-en-1-yloxy)carbonyl]-3,8-diazabicyclo[3.2.1]octane-1-carboxylic acid |
2680751-63-5 | 5g |
$8470.0 | 2023-09-09 |
8-(prop-2-en-1-yloxy)carbonyl-3,8-diazabicyclo3.2.1octane-1-carboxylic acid Related Literature
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
Additional information on 8-(prop-2-en-1-yloxy)carbonyl-3,8-diazabicyclo3.2.1octane-1-carboxylic acid
8-(Prop-2-en-1-yloxy)carbonyl-3,8-diazabicyclo[3.2.1]octane-1-carboxylic Acid
8-(Prop-2-en-1-yloxy)carbonyl-3,8-diazabicyclo[3.2.1]octane-1-carboxylic acid is a complex organic compound with the CAS number 2680751-63-5. This compound belongs to the class of bicyclic compounds, specifically the diazabicyclooctane family, which has garnered significant attention in recent years due to its unique structural properties and potential applications in various fields such as drug discovery and materials science.
The chemical structure of this compound is characterized by a bicyclic framework with two nitrogen atoms at positions 3 and 8 of the bicyclo[3.2.1]octane ring system. The presence of a propenyl group (prop-2-en-1-yloxy) attached to the carbonyl group at position 8 adds to the complexity and functional diversity of this molecule. This structure not only provides a rigid framework but also introduces potential sites for functionalization, making it an attractive candidate for further chemical modifications.
Recent studies have highlighted the importance of diazabicyclooctane derivatives in medicinal chemistry. For instance, researchers have explored the use of these compounds as scaffolds for designing bioactive molecules targeting various therapeutic areas, including central nervous system disorders and cancer. The unique combination of rigidity and flexibility in diazabicyclo[3.2.1]octane derivatives allows them to interact with biological targets in a manner that is both specific and efficient.
The synthesis of 8-(prop-2-en-1-yloxy)carbonyl-3,8-diazabicyclo[3.2.1]octane-1-carboxylic acid involves a multi-step process that typically begins with the preparation of the diazabicyclooctane core. This is followed by functionalization at specific positions to introduce the desired substituents, such as the propenyl group and carboxylic acid moiety. The exact synthetic pathway may vary depending on the starting materials and reaction conditions used, but modern methodologies often emphasize efficiency and selectivity to ensure high yields and purity.
In terms of applications, this compound has shown promise in several areas. For example, its carboxylic acid functionality makes it a potential candidate for forming amide bonds, which are commonly used in peptide synthesis and drug delivery systems. Additionally, the presence of a propenyl group introduces conjugation into the molecule, which can enhance its electronic properties and reactivity in certain chemical transformations.
Recent advancements in computational chemistry have also provided deeper insights into the properties of this compound. Quantum mechanical calculations have been employed to study its electronic structure, stability, and reactivity under various conditions. These studies have revealed that diazabicyclo[3.2.1]octane derivatives exhibit favorable pharmacokinetic profiles, making them suitable for oral administration in drug development.
Moreover, green chemistry principles have been increasingly integrated into the synthesis and application of such compounds. Researchers are exploring environmentally friendly methods to produce 8-(prop-2-en-1-yloxy)carbonyl derivatives, reducing waste generation and energy consumption during their synthesis.
In conclusion, 8-(prop-2-en-1-yloxy)carbonyl-3,8-diazabicyclo[3.2.1]octane-1-carboxylic acid represents a fascinating example of how complex organic molecules can be designed and synthesized to meet diverse scientific needs. With ongoing research uncovering new applications and improving synthetic methodologies, this compound is poised to play an increasingly important role in both academic research and industrial applications.
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